molecular formula C13H12N2O5 B458289 N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B458289
M. Wt: 276.24g/mol
InChI Key: KXVMNUZTEYHDNV-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide is a chemical compound with the molecular formula C13H12N2O5. It is known for its unique structural properties, which include a nitro group, a methoxy group, and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 5-nitro-2-methoxyaniline with 2-methyl-3-furoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furan ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide is unique due to its specific combination of functional groups and its reactivity profile. The presence of both a nitro group and a methoxy group on the phenyl ring, along with the furan ring, gives it distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H12N2O5/c1-8-10(5-6-20-8)13(16)14-11-7-9(15(17)18)3-4-12(11)19-2/h3-7H,1-2H3,(H,14,16)

InChI Key

KXVMNUZTEYHDNV-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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